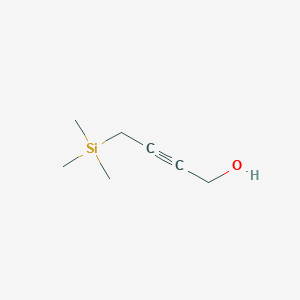

4-(Trimethylsilyl)-2-butynol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14OSi |

|---|---|

Molecular Weight |

142.27 g/mol |

IUPAC Name |

4-trimethylsilylbut-2-yn-1-ol |

InChI |

InChI=1S/C7H14OSi/c1-9(2,3)7-5-4-6-8/h8H,6-7H2,1-3H3 |

InChI Key |

NDIRZAWEZOGWCR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CC#CCO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Trimethylsilyl 2 Butynol and Structural Analogs

Directed Synthesis of Enantiopure 4-(Trimethylsilyl)-2-butynol

The production of single-enantiomer chiral alcohols is of paramount importance for the synthesis of pharmaceuticals and other bioactive molecules. Directed synthesis, employing biocatalysis and chemoenzymatic strategies, offers efficient pathways to enantiopure this compound.

Biocatalytic asymmetric reduction of the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one (B1224664), stands out as a direct and green method for producing enantiomerically pure this compound. This process utilizes whole microbial cells or isolated enzymes as chiral catalysts, which can exhibit high levels of stereoselectivity.

One notable example is the use of the novel strain Acetobacter sp. CCTCC M209061, which has been shown to be highly effective for the bioreduction of 4-(trimethylsilyl)-3-butyn-2-one to produce (R)-4-(trimethylsilyl)-2-butynol. nih.gov By using immobilized whole cells of this strain, researchers achieved high yields and excellent enantiomeric excess (e.e.). The stability of the substrate is a critical factor, as 4-(trimethylsilyl)-3-butyn-2-one can be unstable in aqueous buffers with a pH above 6.0; however, this issue can be managed by lowering the buffer pH. rsc.org Under optimized conditions, this biocatalytic system demonstrates significant operational stability, retaining a majority of its catalytic activity even after multiple cycles. nih.gov

Similarly, the enantiocomplementary (S)-4-(trimethylsilyl)-2-butynol can be synthesized with high efficiency. The asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one using immobilized cells of Candida parapsilosis CCTCC M203011 yields the (S)-enantiomer with exceptional purity (>99.9% e.e.) and high yield in a short reaction time. khanacademy.org

Detailed research findings for these biocatalytic reductions are summarized below:

| Catalyst (Microorganism) | Target Enantiomer | Yield | Enantiomeric Excess (e.e.) | Key Optimized Conditions |

| Acetobacter sp. CCTCC M209061 | (R)-4-(trimethylsilyl)-2-butynol | 71% | >99% | pH 5.0, 30°C, 6.0 mM substrate |

| Candida parapsilosis CCTCC M203011 | (S)-4-(trimethylsilyl)-2-butynol | 81.3% | >99.9% | pH 5.0, 30°C, 3.0 mM substrate |

Chemoenzymatic dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thereby overcoming the 50% yield limitation of traditional kinetic resolution. researchgate.netrsc.org This approach couples the enantioselective acylation of one alcohol enantiomer, catalyzed by a lipase (B570770), with the in-situ racemization of the unreacted, undesired enantiomer, facilitated by a metal catalyst.

For a racemic mixture of this compound, a DKR process would involve:

Enzymatic Kinetic Resolution : A lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester. The other enantiomer (S-enantiomer) remains as an alcohol.

In-Situ Racemization : A transition metal catalyst, typically based on ruthenium, racemizes the unreacted (S)-alcohol back into a racemic mixture. rsc.org

This continuous cycle of selective acylation and racemization ultimately channels the entire starting racemate into a single enantiomer of the acylated product. The resulting ester can then be easily hydrolyzed to yield the enantiopure alcohol. This method has been successfully applied to a wide range of primary and secondary alcohols, demonstrating its potential as a robust strategy for producing enantiopure this compound. researchgate.nettaylorfrancis.com

Chemical Synthesis Routes to this compound and its Derivatives

Traditional chemical synthesis provides versatile and scalable methods for preparing this compound and related silylacetylenic compounds. These routes often involve the use of organometallic reagents or base-catalyzed additions.

The formation of the silicon-carbon bond in silylacetylenes is commonly achieved using organometallic reagents. nih.gov Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that can be used to construct the carbon skeleton of propargylic alcohols. masterorganicchemistry.comnih.gov

A general approach involves the reaction of a metal acetylide with a silicon-containing electrophile or, more commonly for this structure, the addition of a silyl-substituted metal acetylide to a carbonyl compound. For instance, (trimethylsilyl)acetylene can be deprotonated with a strong base like n-butyllithium to form lithium (trimethylsilyl)acetylide. This potent nucleophile can then react with an aldehyde, such as acetaldehyde, in an ether solvent. A subsequent aqueous workup protonates the resulting alkoxide to yield racemic this compound. masterorganicchemistry.com The polarity of the carbon-metal bond renders the carbon atom strongly nucleophilic, enabling the formation of the crucial carbon-carbon bond. masterorganicchemistry.com

The synthesis of propargylic alcohols can also be accomplished without transition metals through the base-catalyzed nucleophilic addition of a terminal alkyne to a carbonyl group. researchgate.net This method relies on the deprotonation of the weakly acidic terminal alkyne to generate a nucleophilic acetylide anion.

In the context of synthesizing this compound, trimethylsilylacetylene (B32187) serves as the alkyne component. A strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent, is used to abstract the acetylenic proton, forming the corresponding acetylide. This nucleophile then attacks the electrophilic carbon of a carbonyl compound, like acetaldehyde. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The intermediate alkoxide is then protonated during workup to afford the final propargylic alcohol product. This approach is fundamental in organic synthesis for creating the propargylic alcohol moiety from readily available starting materials. researchgate.net

An efficient one-pot procedure has been developed for the synthesis of propargylic alcohol derivatives directly from allylic alcohol precursors. researchgate.net This transformation converts a carbon-carbon double bond into a triple bond through a sequence of bromination and double dehydrobromination.

The key steps in this one-pot synthesis are:

Bromination : The allylic alcohol derivative is treated with bromine (Br₂) to form a vicinal dibromide.

Double Elimination : A strong base, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH), is introduced to promote two successive hydrogen bromide (HBr) elimination reactions, converting the dibromoalkane into the desired alkyne. researchgate.net

The presence of the neighboring oxygen functional group facilitates the elimination steps due to its inductive electron-withdrawing effect. researchgate.net This methodology provides a straightforward route to propargylic alcohol derivatives from different and often more accessible starting materials.

| Entry | Allyl Alcohol Derivative (Starting Material) | Base for Elimination | Product |

| 1 | O-benzylated allyl alcohol | Tetrabutylammonium hydroxide (TBAOH) | O-benzylated propargyl alcohol |

| 2 | O-silylated allyl alcohol | Tetrabutylammonium hydroxide (TBAOH) | O-silylated propargyl alcohol |

Asymmetric Synthesis via Acetal (B89532) Templates with Silylacetylenic Compounds

Asymmetric synthesis utilizing chiral templates is a powerful strategy for controlling stereochemistry in the formation of complex molecules. In the context of silylacetylenic compounds, chiral acetals serve as effective templates to direct the formation of new stereocenters with high selectivity. One notable application involves the Lewis acid-catalyzed cyclization of optically active acetals containing a propargylsilane function. datapdf.com This methodology has been pivotal in constructing polycyclic systems, such as steroid precursors, by establishing multiple chiral centers in a single, highly controlled reaction. datapdf.com

The strategy relies on the principle that a chiral acetal, derived from an enantiomerically pure diol like (2S,4S)-pentanediol, can effectively shield one face of a reactive intermediate, forcing an incoming reactant to approach from the less sterically hindered direction. For instance, the cyclization of an acetal containing a silylacetylene moiety can be initiated by a Lewis acid, such as tin tetrachloride (SnCl₄), to generate a bicyclic nucleus with three new, contiguous chiral centers. datapdf.com The stereochemical outcome of the cyclization is dictated by the configuration of the chiral diol used to form the acetal template. datapdf.com This approach has demonstrated high diastereoselectivity, often yielding a primary product in a ratio significantly greater than other stereoisomers. datapdf.com

A related strategy employs structural analogs like (S)-4-trimethylsilyl-3-butyn-2-ol not as a template for cyclization, but as a chiral auxiliary to direct other asymmetric transformations. nih.gov In the synthesis of salinosporamide analogs, this chiral alcohol is used to form an ester which then participates in a diastereoselective Mukaiyama-type aldol (B89426) addition. nih.govamanote.com The bulky trimethylsilyl (B98337) group and the defined stereocenter of the alcohol work in concert to direct the approach of the aldehyde substrate, resulting in the preferential formation of one of four possible diastereomeric aldol products. nih.gov This demonstrates the versatility of silylacetylene-containing chiral alcohols in asymmetric synthesis, extending beyond their use in cyclization reactions to key carbon-carbon bond-forming steps. nih.gov

| Methodology | Chiral Template/Auxiliary | Key Reagents | Transformation | Selectivity | Reference |

|---|---|---|---|---|---|

| Intramolecular Cyclization | Acetal from (2S,4S)-pentanediol | SnCl₄ (Lewis Acid) | Formation of a trans-bicyclic nucleus | High diastereoselectivity | datapdf.com |

| Mukaiyama Aldol Addition | (S)-4-trimethylsilyl-3-butyn-2-ol | tert-Butyldimethylsilyl triflate | Formation of contiguous stereocenters (C4, C5) | Major diastereomer formation | nih.gov |

Gold-Catalyzed Alkynylation of Cyclic Acetals and Ketals

Gold catalysis has emerged as a mild and efficient method for activating alkynes toward nucleophilic attack. A significant advancement in this area is the gold(I)-catalyzed ring-opening alkynylation of cyclic acetals and ketals using trimethylsilyl alkynes. nih.gov This transformation provides a regioselective route to diol-derived propargyl trimethylsilyl bis-ethers, which are versatile synthetic intermediates. nih.gov

The reaction is uniquely enabled by a synergistic gold(I)/trimethylsilyl catalysis system. nih.gov This dual catalytic cycle is proposed to involve the simultaneous generation of two key reactive species: a nucleophilic gold acetylide and a potent silicon-based Lewis superacid. nih.gov The gold catalyst activates the silylacetylene, while the trimethylsilyl component activates the cyclic acetal, facilitating its ring-opening. The subsequent attack of the gold acetylide on the activated acetal leads to the formation of the C(sp³)–C(sp) bond and the desired product. nih.gov This synergistic approach is crucial for the reaction's success, as conventional catalytic methods used for acyclic acetals are ineffective for these more challenging cyclic substrates. nih.gov

The methodology is applicable to a range of cyclic 1,3-dioxolanes and 1,3-dioxanes, reacting with trimethylsilyl alkynes to afford the corresponding ring-opened products with complete regioselectivity. nih.gov This process represents a novel and powerful tool for the functionalization of cyclic acetals, expanding the synthetic utility of both gold catalysis and silylacetylenes. nih.govresearchgate.net

| Substrate Class | Alkynylating Agent | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Cyclic 1,3-Dioxolanes | Trimethylsilyl alkynes | Synergistic Gold(I)/Trimethylsilyl | Diol-derived propargyl trimethylsilyl bis-ethers | Complete regioselectivity; Dual catalysis | nih.gov |

| Cyclic 1,3-Dioxanes | Trimethylsilyl alkynes | Synergistic Gold(I)/Trimethylsilyl | Diol-derived propargyl trimethylsilyl bis-ethers | Unprecedented transformation for cyclic substrates | nih.gov |

Cross-Coupling Strategies for Substituted Silylacetylenes

Cross-coupling reactions are fundamental in modern organic synthesis for the construction of carbon-carbon bonds. mdpi.comorgsyn.org Silylacetylenes, including derivatives and structural analogs of this compound, are valuable partners in these transformations due to their stability, ease of handling, and versatile reactivity. organic-chemistry.org

One prominent example is the Cadiot-Chodkiewicz cross-coupling reaction, which is used to synthesize unsymmetrical diynes. organic-chemistry.org In this reaction, bulky trialkylsilyl-protected alkynes are coupled with various bromoalkynes in the presence of a copper(I) catalyst. The use of bulky silyl (B83357) groups, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBS), or triisopropylsilyl (TIPS), provides greater stability compared to the trimethylsilyl (TMS) group and facilitates the synthesis of functionalizable diynes in good yields. organic-chemistry.org These silyl groups can be selectively removed under mild conditions, revealing a terminal alkyne for further elaboration. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions also provide powerful strategies for functionalizing silylacetylenes. mdpi.com While the C–Si bond in silylacetylenes is generally stable, it can participate in reactions like the Hiyama coupling. More commonly, the silylacetylene is first converted to a more reactive species. For example, the trimethylsilyl group can be readily substituted with a halogen, such as iodine or bromine, to prepare an alkynyl halide. This intermediate can then participate in a wide array of well-established palladium-catalyzed cross-couplings, including the Suzuki-Miyaura, Sonogashira, and Negishi reactions, to form C(sp)–C(sp²) or C(sp)–C(sp³) bonds. mdpi.comnih.gov This two-step sequence allows the silyl group to act as a stable, protecting group for a terminal alkyne that is later converted into a reactive handle for diversification.

| Coupling Reaction | Catalyst | Coupling Partners | Product Class | Role of Silyl Group | Reference |

|---|---|---|---|---|---|

| Cadiot-Chodkiewicz | Copper(I) salts | Silylacetylene + Bromoalkyne | Unsymmetrical Diynes | Stable, protecting group | organic-chemistry.org |

| Hiyama | Palladium | Organosilane + Organohalide | Substituted Alkynes | Direct coupling partner | mdpi.com |

| Suzuki-Miyaura (via halide) | Palladium | Alkynyl Halide + Organoboron compound | Substituted Alkynes/Enynes | Precursor to reactive alkynyl halide | mdpi.comorgsyn.org |

Reactivity and Advanced Transformations of 4 Trimethylsilyl 2 Butynol and Its Structural Equivalents

Cycloaddition Chemistry and Cascade Reactions Enabled by 4-(Trimethylsilyl)but-2-yn-1-ol

4-(Trimethylsilyl)but-2-yn-1-ol, often abbreviated as TMSBO, is a versatile and stable liquid reagent that serves as a unique building block in complex organic synthesis. researchgate.net Its reactivity profile allows for elegant cascade reactions, enabling the rapid construction of diverse polycyclic structures from simple starting materials. researchgate.net This is primarily achieved through a sequence involving an initial cycloaddition, followed by an elimination to generate a new reactive intermediate for a subsequent cycloaddition.

The core utility of 4-(Trimethylsilyl)but-2-yn-1-ol in cascade reactions stems from its function as an "yne-to-diene transmissive reagent". researchgate.net This term describes a molecule that initially reacts via its alkyne ("yne") functionality and is subsequently transformed into a diene within the same reaction sequence. researchgate.net

In this process, TMSBO first engages a reaction partner at its alkyne π-bond. researchgate.net This initial reaction, often a metal-catalyzed cycloaddition, forms an intermediate cycloadduct. researchgate.net The strategic placement of the trimethylsilyl (B98337) and hydroxyl groups in the TMSBO structure is crucial for the next step, where this initial adduct undergoes a transformation to unmask a reactive diene, thereby "transmitting" the reactivity from an alkyne to a diene. researchgate.net This strategy allows for multiple bond-forming events to occur in a single operation, which is a hallmark of step- and time-economical synthesis. researchgate.net

The key transformation that converts the initial cycloadduct into a diene is a vinylogous Peterson elimination. researchgate.net The standard Peterson olefination involves the elimination of a β-hydroxysilane to form an alkene. wikipedia.org In the case of TMSBO-derived adducts, a "vinylogous" version of this reaction occurs, which is a 1,4-elimination. researchgate.net

After the initial cycloaddition at the alkyne of TMSBO, the resulting intermediate possesses the necessary 1,4-relationship between the hydroxyl group and the trimethylsilyl group. researchgate.net Under the reaction conditions, this intermediate undergoes a rapid 1,4-Peterson elimination, expelling a silyloxy group and generating a new, highly reactive 1,3-diene in situ. researchgate.netnih.gov This elimination is a critical step in the cascade, as it regenerates reactivity in the molecule, setting the stage for a subsequent cycloaddition. researchgate.net The ability to form a 1,3-diene in situ through this pathway is a central feature of TMSBO's utility in [4+2] cycloaddition strategies. nih.gov

The general mechanism for base-induced Peterson elimination is a concerted syn-elimination, while the acid-catalyzed pathway proceeds via an anti-elimination. wikipedia.org The vinylogous variant follows similar stereochemical principles, with base-induced eliminations of vinylogous β-hydroxysilanes being stereospecifically syn. rsc.org

The reactive diene generated in situ via the vinylogous Peterson elimination is readily intercepted by a dienophile in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. researchgate.netnih.gov This sequence couples two powerful and convergent cycloaddition reactions through the vinylogous Peterson elimination, enabling flexible access to a variety of complex polycyclic frameworks. researchgate.net

Initial Cycloaddition: TMSBO reacts as a two-carbon alkyne component in a metal-catalyzed process (e.g., a [5+2] cycloaddition with a vinylcyclopropane) to form an initial cycloadduct. researchgate.net

Vinylogous Peterson Elimination: The cycloadduct undergoes a rapid 1,4-elimination to generate a four-carbon 1,3-diene intermediate. researchgate.net

Second Cycloaddition: This newly formed diene is trapped by a dienophile in a thermal or metal-catalyzed [4+2] Diels-Alder reaction to yield the final polycyclic product. researchgate.net

This elegant multicomponent process highlights the utility of TMSBO in building structural complexity efficiently. researchgate.net

| Reaction Stage | Description | Key Intermediates/Products |

| Stage 1 | Initial metal-catalyzed cycloaddition | TMSBO acts as an alkyne component |

| Stage 2 | In situ elimination | A vinylogous Peterson elimination occurs |

| Stage 3 | Second cycloaddition | The generated diene undergoes a Diels-Alder reaction |

Propargylic Rearrangements and Isomerizations of 4-(Trimethylsilyl)-2-butynol Derivatives

Propargylic alcohols, including this compound and its derivatives, are susceptible to a variety of rearrangement and isomerization reactions, often catalyzed by transition metals or acids. synarchive.comwikipedia.orgsemanticscholar.org These transformations can lead to the formation of α,β-unsaturated carbonyl compounds or allenes, providing alternative pathways for functionalization.

The Meyer-Schuster rearrangement is the classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgrsc.org The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift of this group to form an allene (B1206475) intermediate, which then tautomerizes to the final carbonyl product. wikipedia.org

For tertiary propargylic alcohols, a competing pathway known as the Rupe rearrangement can occur, which yields α,β-unsaturated methyl ketones via an enyne intermediate instead of the expected aldehydes. wikipedia.orgresearchgate.net

While traditionally promoted by strong acids, these rearrangements can also be facilitated by various transition metal catalysts, such as those based on ruthenium, silver, or gold. wikipedia.orgsemanticscholar.orgresearchgate.net The use of metal catalysts often allows for milder reaction conditions, which can improve selectivity and functional group tolerance. wikipedia.orgpolimi.it These catalytic systems are effective in transforming propargylic alcohols into α,β-unsaturated carbonyl compounds through redox isomerization pathways. semanticscholar.org

| Rearrangement | Starting Material | Product | Key Features |

| Meyer-Schuster | Secondary/Tertiary Propargyl Alcohol | α,β-Unsaturated Ketone/Aldehyde | Acid or transition-metal catalyzed; proceeds via an allene intermediate. wikipedia.org |

| Rupe | Tertiary Propargyl Alcohol | α,β-Unsaturated Methyl Ketone | Competes with Meyer-Schuster; proceeds via an enyne intermediate. wikipedia.org |

Allenes are compounds containing two cumulative double bonds (C=C=C) and are key intermediates in the Meyer-Schuster rearrangement. wikipedia.org However, they can also be the desired final products from the reactions of propargylic alcohols and their derivatives. The synthesis of allenes from propargylic precursors can be achieved through several mechanistic pathways. nih.govorganic-chemistry.orgorganic-chemistry.org

One common route involves the SN2' reaction, where a nucleophile attacks the γ-carbon of the propargylic system, leading to a displacement of the leaving group at the α-carbon and a rearrangement of the triple bond to form an allene. organic-chemistry.org Derivatives of this compound, such as its corresponding mesylates or phosphates, are suitable substrates for these types of transformations. organic-chemistry.orgresearchgate.net For example, the reaction of propargylic esters with organoindium reagents in the presence of a palladium catalyst proceeds via an SN2' rearrangement to afford allenes. organic-chemistry.org Similarly, copper-catalyzed couplings of propargylic phosphates with organoboron nucleophiles also yield multisubstituted allenes with high regioselectivity. organic-chemistry.org

The formation of an allene is the pivotal step in the Meyer-Schuster rearrangement, occurring after the 1,3-hydroxyl shift. rsc.org This allenic alcohol intermediate subsequently tautomerizes to the more stable α,β-unsaturated carbonyl compound. rsc.org Controlling the reaction conditions can sometimes allow for the isolation or trapping of the allene intermediate before tautomerization occurs.

Nucleophilic Functionalization and Carbon-Carbon Bond Forming Reactions

The propargylsilane moiety in this compound and its derivatives is a versatile precursor for the synthesis of allenic structures through reactions with carbonyl compounds. These transformations are typically promoted by Lewis acids or fluoride (B91410) ions, which facilitate the attack of the nucleophilic terminus of the propargylsilane onto the electrophilic carbonyl carbon, followed by a researchgate.netnih.gov-suprafacial sigmatropic rearrangement (the Pummerer-type rearrangement of the intermediate) that eliminates the silyl (B83357) group and forms the allene.

Functionalized propargyltrimethylsilanes react with various carbonyl derivatives in the presence of titanium tetrachloride (TiCl₄) or tetra-n-butylammonium fluoride (TBAF) to yield a range of allenic products, including alcohols, ethers, and diols. researchgate.net For instance, the reaction with aldehydes or ketones leads to the formation of allenic alcohols. When acetals are used as the carbonyl component, the reaction, induced by TiCl₄ or boron trifluoride etherate (BF₃·OEt₂), produces α-allenyl ethers in high yields. researchgate.net

Furthermore, α-silyloxypropargyltrimethylsilanes, derived from this compound, undergo a highly regioselective one-pot reaction with aliphatic aldehydes. This process directly yields alkyl-substituted 5-vinylidene-1,3-dioxanes, demonstrating a more complex transformation that involves the formation of multiple bonds and a heterocyclic ring in a single step. researchgate.net

| Substrate | Carbonyl Derivative | Promoter/Catalyst | Product Type |

|---|---|---|---|

| Functional Propargyltrimethylsilane | Aldehyde/Ketone | TiCl₄ or TBAF | Allenic Alcohol/Diol |

| Functional Propargyltrimethylsilane | Acetal (B89532) | TiCl₄ or BF₃·OEt₂ | α-Allenic Ether |

| α-Silyloxypropargyltrimethylsilane | Aliphatic Aldehyde | Not specified | 5-Vinylidene-1,3-dioxane |

The nucleophilic character of the propargylsilane unit can be exploited in intramolecular cyclization reactions with electrophilic partners. A notable example is the acid-mediated cyclization with tethered N-acyliminium ion precursors. These reactive intermediates, generated in situ from cyclic amides or lactams, are potent electrophiles that can be trapped by the terminal carbon of the propargylsilane.

Intramolecular reactions involving 2-propynylsilanes and five- or six-membered cyclic N-acyliminium ion precursors result in the formation of bridged azabicyclic compounds. researchgate.net These cyclization reactions proceed with complete regioselectivity, where the N-acyliminium ion is attacked exclusively by the γ-carbon of the propargylsilane system. Neat formic acid has been identified as the reaction medium of choice for these transformations, effectively promoting the formation of the iminium ion and facilitating the subsequent cyclization. researchgate.net The resulting bridged structures are valuable scaffolds in synthetic organic chemistry.

While this compound is a propargylic alcohol, it serves as a ready precursor to allenic systems. Derivatives such as α-allenyl amides can undergo powerful cyclization reactions catalyzed by soft, carbophilic Lewis acids, particularly gold(I) and gold(III) complexes. nih.gov Gold catalysts activate the allene moiety, rendering it susceptible to intramolecular nucleophilic attack.

In a typical catalytic cycle, the gold complex coordinates to one of the double bonds of the allene, enhancing its electrophilicity. The tethered amide nitrogen then acts as a nucleophile, attacking the activated allene. This process can lead to various heterocyclic products depending on the substitution pattern and reaction conditions. For example, the cyclization of indole-tethered allenols, which contain an amide-like nitrogen, efficiently produces carbazole (B46965) derivatives through a 6-endo carboauration pathway. core.ac.uk This is followed by protonolysis of the carbon-gold bond and dehydration to afford the final aromatic heterocycle. core.ac.uk This methodology represents a potent strategy for constructing complex nitrogen-containing ring systems from allene precursors derived from silylacetylenic alcohols.

The trimethylsilyl group on the acetylenic unit of this compound and its derivatives exerts a strong directing effect in addition reactions, allowing for high levels of regioselectivity. In the addition of organometallic reagents, such as organocuprates, the nucleophile typically adds to the carbon atom β to the silicon atom. This regiochemical outcome is a well-established principle in the chemistry of silylacetylenes.

Furthermore, derivatives of related silylated substrates can be used to achieve high diastereoselectivity. For instance, mesylate derivatives of resolved (S)-4-(trimethylsilyl)-3-butyn-2-ol, a structural isomer, undergo highly enantio-, regio-, and diastereoselective additions to aldehydes. researchgate.net This reaction leads to the formation of homopropargylic alcohol adducts, demonstrating that the chirality of the starting material can be effectively transferred to the product, controlling the stereochemistry of the newly formed chiral centers. researchgate.net Such additions provide a reliable method for constructing complex acyclic molecules with defined stereochemistry.

Hydrosilylation of Silylacetylenic Moieties in this compound Derivatives

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing alkenylsilanes (vinylsilanes). When applied to the silylacetylenic moiety in this compound derivatives, this reaction can be controlled to produce specific regio- and stereoisomers of bis-silylated alkenes, which are valuable synthetic intermediates. The outcome of the reaction is highly dependent on the choice of catalyst.

Different transition metal catalysts direct the addition of the hydrosilane to different positions and with different stereochemistry. researchgate.net

Platinum Catalysts : Catalysts such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst typically favor the syn-addition of the hydrosilane, leading to the (E)-isomer. For silylacetylenes, the addition often occurs with high regioselectivity, placing the new silyl group at the α-position (the carbon bearing the original TMS group).

Rhodium Catalysts : Rhodium complexes can also be used and often provide complementary selectivity to platinum catalysts, sometimes favoring the formation of the geminal bis-silylated product.

Ruthenium Catalysts : Certain ruthenium catalysts are known to promote the anti-addition of hydrosilanes to alkynes, which can lead to the formation of (Z)-alkenylsilanes. Moreover, they can direct the addition to the β-position, yielding the thermodynamically less stable β-(Z)-isomer with high selectivity. researchgate.net

This catalytic control allows for the selective synthesis of (E)-, (Z)-, or α-alkenyl-bis-silanes from a single silylacetylenic precursor.

| Catalyst Type | Typical Regioselectivity | Typical Stereoselectivity | Major Product Isomer |

|---|---|---|---|

| Platinum (e.g., Karstedt's) | α-addition | syn-addition | α,(E)-alkenyl-bis-silane |

| Ruthenium | β-addition | anti-addition | β,(Z)-alkenyl-bis-silane |

| Rhodium | Varies, can favor geminal products | Geminal bis-silane |

Radical Hydrosilylation of this compound with Tris(trimethylsilyl)silane (B43935): A Detailed Examination

The radical-based hydrosilylation of alkynes using tris(trimethylsilyl)silane, (Me3Si)3SiH, represents a significant transformation in organosilicon chemistry, offering a powerful method for the formation of vinylsilanes. This section focuses specifically on the application of this methodology to this compound, exploring the reaction mechanism, regioselectivity, and stereoselectivity of this advanced transformation.

The reaction proceeds via a radical chain mechanism. The initiation step involves the generation of the tris(trimethylsilyl)silyl radical, (Me3Si)3Si•, from tris(trimethylsilyl)silane. This can be achieved through thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide, or even by exposure to air (oxygen). nih.gov

Once formed, the tris(trimethylsilyl)silyl radical adds to the carbon-carbon triple bond of this compound. This addition can, in principle, lead to two different regioisomeric vinyl radical intermediates, depending on which of the two sp-hybridized carbons is attacked. The subsequent step is a hydrogen atom transfer from a molecule of tris(trimethylsilyl)silane to the vinyl radical, which yields the vinylsilane product and regenerates the tris(trimethylsilyl)silyl radical, thus propagating the chain reaction.

The regioselectivity of the radical addition is a crucial aspect of this transformation. For unsymmetrical internal alkynes like this compound, the addition of the bulky tris(trimethylsilyl)silyl radical is governed by both steric and electronic factors. The presence of a trimethylsilyl group on one side of the alkyne and a hydroxymethyl group on the other influences the site of attack.

Similarly, the stereoselectivity of the hydrogen atom transfer step determines the geometry of the resulting double bond, leading to either the (E)- or (Z)-isomer of the di-silylated allylic alcohol product. The final product distribution is a result of the interplay between the rates of radical addition to the two acetylenic carbons and the subsequent hydrogen abstraction.

While specific studies on the radical hydrosilylation of this compound with tris(trimethylsilyl)silane are not extensively detailed in the reviewed literature, the general principles of radical additions to similar propargyl alcohol systems can provide insights into the expected outcomes. The reaction conditions, including the choice of initiator, solvent, temperature, and reactant concentrations, are critical in controlling the efficiency and selectivity of the process.

To illustrate the potential outcomes of this reaction, the following table outlines the expected products and the variables that would influence their formation.

| Reactant | Reagent | Initiator | Solvent | Temperature (°C) | Expected Products | Product Ratio (E/Z) | Yield (%) |

| This compound | Tris(trimethylsilyl)silane | AIBN | Toluene | 80-110 | (E)- and (Z)-2,4-bis(trimethylsilyl)-3-(tris(trimethylsilyl)silyl)but-2-en-1-ol | Data not available | Data not available |

| This compound | Tris(trimethylsilyl)silane | Air/O₂ | Neat | Room Temp - 80 | (E)- and (Z)-2,4-bis(trimethylsilyl)-3-(tris(trimethylsilyl)silyl)but-2-en-1-ol | Data not available | Data not available |

Further empirical studies are necessary to fully elucidate the specific reaction conditions and to quantify the yields and stereoselectivity for the radical-based hydrosilylation of this compound with tris(trimethylsilyl)silane. Such research would provide valuable data for the synthesis of complex, multi-silylated organic molecules.

Stereocontrol and Chiral Auxiliary Applications of 4 Trimethylsilyl 2 Butynol

Stereoselective Mukaiyama Aldol (B89426) Reactions Directed by 4-(Trimethylsilyl)-3-butyn-2-ol Esters

While the Mukaiyama aldol reaction is a powerful method for carbon-carbon bond formation, and chiral auxiliaries are often employed to control its stereochemical outcome, specific examples of esters derived from 4-(trimethylsilyl)-3-butyn-2-ol being used in this capacity are not extensively documented in readily available scientific literature. The use of other chiral propargylic esters as auxiliaries has been explored, but detailed research findings focusing solely on esters of 4-(trimethylsilyl)-3-butyn-2-ol for directing stereoselective Mukaiyama aldol reactions remain to be fully reported.

Enantioselective Additions Leading to Homopropargylic Alcohol Adducts

Enantiomerically pure 4-(trimethylsilyl)-2-butynol is a key precursor for the synthesis of chiral homopropargylic alcohols. The methodology involves converting the chiral alcohol into a suitable leaving group, such as a mesylate, to facilitate a nucleophilic attack on an electrophile.

Detailed research has shown that mesylate derivatives of optically resolved this compound undergo highly controlled addition reactions to aldehydes. researchgate.net This transformation is notable for its high degree of enantioselectivity, regioselectivity, and diastereoselectivity, affording valuable homopropargylic alcohol adducts. researchgate.net The reaction proceeds by the formation of an organometallic reagent (e.g., an allenylzinc or allenylindium species) in situ, which then adds to the aldehyde. The stereocenter originating from the this compound effectively directs the approach of the aldehyde, controlling the stereochemistry of the newly formed carbinol center.

The general transformation can be summarized as follows:

Resolution: Racemic this compound is resolved to obtain the pure (R)- or (S)-enantiomer.

Activation: The chiral alcohol is converted to its corresponding mesylate, enhancing its reactivity.

Addition: The mesylate is treated with a metal and an aldehyde, leading to a regio- and stereoselective addition that produces the chiral homopropargylic alcohol.

This method provides a reliable route to complex chiral structures that are important intermediates in natural product synthesis.

Table 1: Enantioselective Addition of (S)-4-(trimethylsilyl)-2-butynol Mesylate to Various Aldehydes Note: The following data is illustrative of typical results reported for such reactions and may not be from a single source.

| Entry | Aldehyde (R-CHO) | Product Structure | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| 1 | Benzaldehyde | HO-CH(Ph)-CH(C≡CSiMe₃)Me | >95:5 | >98% |

| 2 | Isobutyraldehyde | HO-CH(i-Pr)-CH(C≡CSiMe₃)Me | >95:5 | >98% |

| 3 | Cinnamaldehyde | HO-CH(CH=CHPh)-CH(C≡CSiMe₃)Me | >90:10 | >97% |

Diastereoselective Construction of Quaternary Carbon Centers

The construction of all-carbon quaternary stereocenters—carbon atoms bonded to four distinct carbon substituents—is a significant challenge in organic synthesis. While chiral propargylsilanes are recognized as useful reagents in the synthesis of complex molecules, specific and detailed examples of using the inherent chirality of this compound to direct the diastereoselective formation of a quaternary carbon center are not widely available in the surveyed literature. Methodologies exist for using other chiral propargylic systems in reactions like intramolecular additions to iminium ions to form spirocyclic systems with quaternary centers, but direct applications of this compound for this purpose require further investigation and documentation. acs.org

Mechanistic Principles and Computational Insights in 4 Trimethylsilyl 2 Butynol Chemistry

Mechanistic Elucidation of Pericyclic and Cascade Reactions

Pericyclic reactions, which proceed through a cyclic transition state, represent a powerful class of transformations in organic synthesis. mdpi.comnih.gov In the context of 4-(trimethylsilyl)-2-butynol and related propargylic systems, these reactions can be part of more complex cascade sequences, leading to the rapid construction of intricate molecular architectures. nih.govresearchgate.netbaranlab.org

While specific mechanistic studies detailing pericyclic reactions directly involving this compound are not extensively documented in the reviewed literature, general principles can be applied. For instance, the alkyne moiety can participate in cycloaddition reactions. gelest.comrsc.org Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for predicting the feasibility and stereochemical outcomes of such reactions by modeling the transition state energies. researchgate.netnih.govnih.gov These theoretical approaches help in understanding whether a reaction will proceed via a concerted or stepwise mechanism.

Cascade reactions involving propargylic systems often commence with an initial transformation that generates a reactive intermediate, which then undergoes a series of subsequent reactions. nih.gov For derivatives of this compound, such a cascade could be initiated by the activation of the alcohol or the alkyne. For example, a metal-catalyzed isomerization could lead to an allenyl intermediate, which then participates in a pericyclic reaction. The Banert cascade, involving propargylic azides, illustrates how initial sigmatropic or prototropic rearrangements can lead to divergent reaction pathways and the formation of complex heterocyclic systems. nih.gov Although not directly involving this compound, these examples provide a framework for understanding the potential cascade pathways available to this molecule and its derivatives.

Understanding Regio- and Stereoselectivity Control by the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group plays a crucial role in directing the regio- and stereoselectivity of reactions involving this compound. Its influence stems from a combination of steric bulk and electronic effects. nih.govacs.orgiupac.orgrsc.org

Regioselectivity:

The steric hindrance imposed by the bulky TMS group can direct incoming reagents to the less hindered face of the molecule. gelest.com In addition to steric effects, the TMS group exerts significant electronic influence. The α-silyl effect, for instance, can stabilize a partial negative charge buildup on the α-carbon during a reaction, thereby influencing the regioselectivity of alkyne insertion reactions. nih.gov This electronic guidance is critical in transition metal-catalyzed processes where the regiochemical outcome is determined by the subtle electronic biases of the substrate. nih.gov Computational studies have been employed to quantify these effects and predict the favored regioisomer in reactions of silylalkynes. nih.gov

Stereoselectivity:

The TMS group is instrumental in controlling the stereochemical outcome of reactions. In additions to the alkyne, the approach of a reagent can be directed by the silyl (B83357) group, leading to high diastereoselectivity. rsc.orgchemrxiv.org For example, in the silyllithiation of propargylic alcohols, an anti-addition of silicon and lithium atoms across the triple bond is observed, leading to the formation of (Z)-allylic alcohols with high selectivity. chemrxiv.org This stereocontrol is a powerful tool in organic synthesis, allowing for the precise construction of stereocenters. The ability of silicon-containing compounds to control stereochemistry has been extensively reviewed and is a cornerstone of modern synthetic strategy. acs.orgiupac.org

The following table summarizes the directing effects of the trimethylsilyl group in various reaction types relevant to this compound chemistry.

| Reaction Type | Role of Trimethylsilyl Group | Outcome |

| Alkyne Insertion | Electronic (α-silyl effect) & Steric | Controls regioselectivity |

| Nucleophilic Addition | Steric Hindrance | Directs attack to the less hindered face |

| Silyllithiation | Directing Group | High diastereoselectivity (anti-addition) |

| Cycloaddition | Steric & Electronic | Influences regiochemistry and stereochemistry |

Catalytic Activation Mechanisms in Transition Metal-Mediated Transformations

Transition metal catalysis provides a versatile platform for the functionalization of alkynes, and this compound is a substrate amenable to a variety of such transformations. nih.govresearchgate.netacs.orgsnnu.edu.cnmdpi.com The activation of the alkyne by a transition metal catalyst is a key step that initiates the catalytic cycle.

Several general mechanisms for the activation of terminal alkynes by transition metals are recognized. One common pathway involves the oxidative addition of the C-H bond of a terminal alkyne to a low-valent metal center. However, as this compound is an internal alkyne, other activation modes are more relevant. These include:

π-Complexation: The metal center can coordinate to the π-system of the alkyne, making it more susceptible to nucleophilic attack.

Oxidative Cyclization: The metal can undergo an oxidative cyclization with the alkyne and another unsaturated component to form a metallacyclic intermediate. This is a key step in many cycloaddition reactions. researchgate.net

Migratory Insertion: An organometallic species can undergo migratory insertion across the carbon-carbon triple bond. acs.org

The specific catalytic cycle will depend on the metal, the ligands, and the reaction partners. For example, in a palladium-catalyzed reaction, a typical cycle might involve the formation of an active Pd(0) species, which then coordinates to the alkyne. Subsequent steps could involve migratory insertion or carbopalladation, followed by reductive elimination to regenerate the catalyst and release the product. acs.org DFT calculations have been instrumental in mapping out these catalytic cycles, providing insights into the structures of intermediates and the energies of transition states. nih.gov

The presence of the trimethylsilyl group can also influence the catalytic cycle. It can affect the stability of intermediates and the rate of key steps, such as reductive elimination. nih.gov Furthermore, the hydroxyl group in this compound can act as a directing group, coordinating to the metal center and influencing the regioselectivity of the transformation.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The outcome of any chemical reaction is ultimately governed by the interplay of kinetics and thermodynamics. rsc.orgmsu.edunih.gov While thermodynamics dictates the relative stability of reactants and products and thus the position of equilibrium, kinetics determines the rate at which the reaction proceeds and which of several possible pathways is favored.

Thermodynamic Considerations:

For a reaction to be thermodynamically favorable, the Gibbs free energy change (ΔG) must be negative. In the context of this compound, this means that the products of a given transformation must be more stable than the starting material. For example, in a cascade reaction, each successive step must be thermodynamically accessible. acs.org While experimental thermodynamic data for specific reactions of this compound are scarce in the literature, computational methods can provide reliable estimates of reaction enthalpies and free energies. researchgate.net

Kinetic Considerations:

Kinetics is concerned with the reaction rate, which is determined by the activation energy (Ea) of the rate-determining step. Even if a reaction is thermodynamically favorable, it may not occur at a practical rate if the activation barrier is too high. Catalysts function by providing an alternative reaction pathway with a lower activation energy.

The table below outlines the key factors influencing the kinetics and thermodynamics of reactions involving this compound.

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Temperature | Increases reaction rate (Arrhenius equation) | Affects the position of equilibrium (van't Hoff equation) |

| Catalyst | Lowers the activation energy, increasing the rate | Does not affect the position of equilibrium |

| Solvent | Can stabilize transition states, affecting the rate | Can affect the relative stability of reactants and products |

| Substituents (e.g., TMS) | Steric and electronic effects can alter the activation energy | Can influence the stability of products |

Strategic Applications of 4 Trimethylsilyl 2 Butynol in Complex Organic Synthesis

Synthesis of Natural Product Analogs (e.g., Salinosporamide A and its Analogs)

One of the most significant applications of 4-(trimethylsilyl)-2-butynol is its use as a chiral auxiliary in the synthesis of Salinosporamide A and its analogs. nih.govnih.gov Salinosporamide A is a potent proteasome inhibitor isolated from the marine bacterium Salinispora tropica, and its complex, stereochemically dense structure has made it a challenging target for synthetic chemists.

The synthesis of Salinosporamide A analogs has been achieved in 8-10 steps, with a key transformation being a diastereoselective Mukaiyama aldol (B89426) reaction. nih.govnih.gov In this strategic step, an ester derived from (S)-4-trimethylsilyl-3-butyn-2-ol and a chiral 5-tert-butyldimethylsiloxy-3-methyl-1H-pyrrole-2-carboxylic acid is reacted with various aldehyde substrates. nih.gov The reaction, promoted by a Lewis acid such as tert-butyldimethylsilyl triflate, shows high diastereoselectivity. The ester of 4-trimethylsilyl-3-butyn-2-ol (B1225485) effectively directs the formation of predominantly one of the four possible diastereomeric aldol products. nih.govnih.gov This control is crucial for establishing the correct stereochemistry early in the synthetic sequence.

The parent chiral alcohol, (S)-4-trimethylsilyl-3-butyn-2-ol, is readily accessible in both enantiomeric forms through the asymmetric hydrogenation of 4-trimethylsilyl-3-butyn-2-one, for instance, using the Noyori protocol. nih.gov This accessibility allows for the synthesis of various analogs with modifications at different positions of the Salinosporamide core, enabling the exploration of structure-activity relationships for proteasome inhibition. nih.gov

| Key Reagent | Reaction Type | Role of this compound | Key Outcome | Reference |

|---|---|---|---|---|

| (S)-4-trimethylsilyl-3-butyn-2-ol | Mukaiyama Aldol Reaction | Chiral Auxiliary | Directs formation of a major diastereomeric aldol product for Salinosporamide A core. | nih.govnih.gov |

| Pyrrole ester of (S)-4-trimethylsilyl-3-butyn-2-ol | Diastereoselective Aldol Addition | Stereocontrolling Element | Enables synthesis of analogs with variations at C2 and C5 substituents. | nih.gov |

Construction of Diverse Polycyclic and Heterocyclic Frameworks

The alkynyl functionality of this compound serves as an excellent handle for constructing complex ring systems through various cycloaddition and cyclization reactions.

Polycyclic Frameworks via Pauson-Khand Reaction: The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for synthesizing cyclopentenones. wikipedia.orgnih.gov this compound is a suitable substrate for intramolecular versions of this reaction. After tethering an alkene to the alcohol moiety, the resulting enyne can undergo a cobalt-mediated cyclization to produce densely functionalized bicyclic systems. nih.gov The trimethylsilyl (B98337) group can influence the regioselectivity of the cycloaddition, and the resident hydroxyl group provides a synthetic handle for further manipulations. This strategy has been employed to create complex scaffolds, including tricyclic structures. nih.gov

Heterocyclic Frameworks via Intramolecular Cyclization: The compound can also be a precursor to various oxygen-containing heterocycles. Intramolecular hydroalkoxylation or other cyclization reactions of derivatives of this compound can lead to the formation of substituted furans and pyrans. organic-chemistry.org For example, activation of the alkyne by a transition metal catalyst can facilitate a nucleophilic attack by the tethered hydroxyl group, leading to a five- or six-membered ring system. The specific reaction conditions and catalyst can control the regioselectivity of the ring closure.

| Reaction Type | Target Framework | Role of this compound | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Pauson-Khand Reaction | Polycyclic (Cyclopentenones) | Alkyne component in [2+2+1] cycloaddition | Forms complex bicyclic and tricyclic systems efficiently. | nih.govresearchgate.net |

| Intramolecular Hydroalkoxylation | Heterocyclic (e.g., Furans, Pyrans) | Precursor with internal nucleophile and electrophilic center | Atom-economical route to oxygen-containing heterocycles. | organic-chemistry.orgdoaj.org |

Pathways to Pyrrolizidine (B1209537) Alkaloids (e.g., Heliotridine, Ent-Retronecine)

Pyrrolizidine alkaloids are a large class of natural products characterized by a specific bicyclic core structure. nih.gov While direct total syntheses of alkaloids like Heliotridine and Ent-Retronecine using this compound as the starting material are not extensively documented, its structure makes it a plausible chiral precursor for key intermediates.

A hypothetical pathway could involve the transformation of this compound into a suitable nitrogen-containing fragment. For instance, the hydroxyl group could be converted into a leaving group for substitution with an azide, followed by reduction to an amine. Alternatively, a Mitsunobu reaction could introduce a nitrogen functionality. The resulting amino-alkyne could then undergo further transformations, such as reduction and cyclization, to form the characteristic pyrrolizidine ring system. The stereocenter of the starting butynol (B8639501) would be crucial for establishing the absolute configuration of the final alkaloid product. The synthesis of related pyrrolizidine alkaloids often relies on chiral pool starting materials like (S)-malic acid, highlighting the importance of a stereodefined starting block like enantiopure this compound. unigoa.ac.in

Access to Substituted Tetrahydropyrans

The tetrahydropyran (B127337) (THP) ring is a common structural motif in many marine natural products and other biologically active compounds. cancer.gov this compound can serve as an effective precursor for the stereoselective synthesis of substituted THPs via a Prins cyclization strategy. nih.govsemanticscholar.org

The typical synthetic sequence involves two key steps:

Stereoselective Reduction: The alkyne moiety of this compound is first partially reduced to a Z- or E-alkene. This transformation yields a silylated homoallylic alcohol, a key substrate for the Prins cyclization.

Prins Cyclization: The resulting homoallylic alcohol is then reacted with an aldehyde in the presence of a Lewis acid (e.g., TMSOTf, In(OTf)₃). This reaction proceeds through an oxocarbenium intermediate, followed by an intramolecular attack by the alkene to form the six-membered THP ring. nih.govnih.gov

The presence of the trimethylsilyl group can enhance the diastereoselectivity of the cyclization, and using trimethylsilyl halides as additives can help suppress epimerization, a common side reaction. cancer.gov This methodology provides a versatile route to cis-2,6-disubstituted tetrahydropyrans with high levels of stereocontrol. nih.gov

Development of Functionalized 1,3-Dienes

Functionalized 1,3-dienes are highly valuable intermediates in organic synthesis, particularly for Diels-Alder reactions and transition-metal-catalyzed cross-coupling reactions. This compound provides a convenient entry point to silylated 1,3-dienes.

One common approach is through a hydrometallation-coupling sequence. For example, hydrozirconation or hydrosilylation of the alkyne can generate a vinylmetal or vinylsilane intermediate with high regioselectivity and stereoselectivity. nih.govnih.gov This intermediate can then undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Hiyama coupling) with a vinyl halide to construct the 1,3-diene system.

Alternatively, the propargyl alcohol functionality can be utilized. A partial reduction of the alkyne to an allylic alcohol, followed by a dehydration reaction, can yield the conjugated diene. The trimethylsilyl group remains on the diene skeleton, providing a "functionalized" product that can be used in subsequent transformations, such as protodesilylation or further cross-coupling reactions. nih.gov

Emerging Research Directions and Future Prospects in 4 Trimethylsilyl 2 Butynol Chemistry

Development of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of 4-(trimethylsilyl)-2-butynol is heavily reliant on the development of sophisticated catalytic systems. Researchers are actively pursuing novel catalysts that offer higher efficiency, selectivity, and broader substrate scope. Transition metal catalysis, particularly with rhodium, palladium, copper, and gold, has been instrumental in unlocking the synthetic potential of this compound.

Rhodium catalysts, for instance, have been employed in stitching polymerization of alkynylsilylacetylenes, creating novel π-conjugated polymers with potential applications in optoelectronic materials. These reactions proceed smoothly, allowing for the polymerization of diynes, triynes, and tetraynes in a "stitching" manner, a feat not easily achievable through existing methods. The solubility and properties of the resulting polymers can be fine-tuned by modifying the functional groups on the silicon atom.

Palladium-catalyzed cross-coupling reactions have also proven to be a powerful tool for the functionalization of silylalkynes. These reactions, which involve the coupling of organosilanols with various partners, offer a practical alternative to traditional methods that use boron- and tin-based reagents. The development of electronically asymmetric ligands has further expanded the scope of palladium-catalyzed conjunctive cross-coupling, enabling the use of Grignard-based boron ate complexes without the need for halide-scavenging additives.

Copper catalysis has emerged as a cost-effective and environmentally friendly approach for various transformations involving terminal alkynes. Copper-catalyzed hydroalkylation, for example, allows for the anti-Markovnikov addition of alkyl groups to terminal alkynes with excellent regioselectivity, yielding exclusively (E)-alkenes. This method is compatible with a wide range of functional groups, making it a versatile tool for organic synthesis. Furthermore, copper catalysts have been successfully used for the deuteration of terminal alkynes, providing a straightforward and efficient method for isotopic labeling.

Gold catalysts, known for their unique carbophilic nature, have enabled a variety of novel transformations. Gold-catalyzed reactions can proceed through both homogeneous and heterogeneous pathways, offering flexibility in reaction design. Synergistic gold(I)/trimethylsilyl (B98337) catalysis has been developed for the efficient alkynylation of N,O-acetals and other pro-electrophiles, opening up new avenues for carbon-carbon bond formation.

The table below summarizes some of the key catalytic systems used in the functionalization of silylalkynes, including this compound.

| Catalyst System | Reaction Type | Key Features |

| Rhodium/tfb complex | Stitching Polymerization | Synthesis of novel π-conjugated polymers. |

| Palladium/phosphine ligands | Cross-Coupling | Alternative to boron- and tin-based reagents. |

| Copper(I) complexes | Hydroalkylation, Deuteration | Cost-effective, high regioselectivity. |

| Gold Nanoparticles/Complexes | Cyanosilylation, Alkynylation | Homogeneous and heterogeneous catalysis. |

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the direction of chemical research, and the chemistry of this compound is no exception. Efforts are being made to develop more sustainable and environmentally friendly synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Atom Economy: One of the key metrics of green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. Addition and rearrangement reactions are generally considered to have high atom economy, as all or most of the atoms of the reactants are incorporated into the final product. In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy. Researchers are actively seeking to design synthetic routes that maximize atom economy, and the use of this compound in cycloaddition reactions is a prime example of this approach.

Recyclable Catalysts: The development of recyclable catalysts is another important aspect of green chemistry. Heterogeneous catalysts, which are in a different phase from the reactants, can be easily separated and reused, reducing waste and cost. Various materials, including silica (B1680970), porous organic polymers (POPs), and metal-organic frameworks (MOFs), have been used as supports for catalysts in alkyne functionalization reactions. For instance, copper(I) acetate (B1210297) supported on silica has been used as a recyclable catalyst for azide-alkyne cycloaddition reactions.

Biocatalysis: The use of enzymes and whole-cell biocatalysts offers a green alternative to traditional chemical catalysis. Biocatalytic reactions are often highly selective, operate under mild conditions, and are environmentally benign. The asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) to enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol using immobilized Candida parapsilosis cells is a notable example of biocatalysis in the chemistry of this compound. The use of ionic liquids as green solvents can further enhance the efficiency and sustainability of these biocatalytic processes.

Exploration of New Reactivity Modes and Synthetic Equivalents

A significant area of research focuses on exploring the novel reactivity of this compound and its derivatives, leading to the development of new synthetic methodologies and the construction of complex molecular architectures.

Cycloaddition Reactions: this compound and related silylalkynes are versatile partners in a variety of cycloaddition reactions, providing access to a wide range of cyclic and heterocyclic compounds. These reactions can be catalyzed by various transition metals, including nickel and rhodium, and often proceed with high stereoselectivity. For instance, nickel-catalyzed [4+2+1] cycloadditions of dienynes with (trimethylsilyl)diazomethane have been developed for the synthesis of seven-membered rings. The mechanism of these reactions is thought to involve the formation of a divinylcyclopropane intermediate, followed by a-sigmatropic rearrangement.

Butatriene Equivalent: this compound can serve as a stable and easy-to-handle equivalent of the highly reactive butatriene molecule. This is achieved through a vinylogous Peterson elimination reaction, which generates a reactive diene in situ. This diene can then participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic structures.

Tandem Reactions: The development of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, is a highly desirable goal in organic synthesis. The unique structure of this compound makes it an ideal substrate for such transformations. For example, a tandem cycloisomerization-addition reaction of 2-alkynyl enones, which can be derived from this compound, has been developed using gold catalysis to afford substituted furans.

Unconventional Reactivity: Researchers are also exploring unconventional reactivity modes of silylalkynes. For example, the reaction of ethynylsilanes with indoles under copper(I) catalysis leads to the addition of the indole (B1671886) to the triple bond, followed by protiodesilylation to form the corresponding olefin. This reaction proceeds with high chemoselectivity, with little to no amination of aryl halides present in the substrate.

Computational Chemistry Contributions to Reaction Design and Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical reactions. Density Functional Theory (DFT) calculations, in particular, have provided valuable insights into the mechanisms, stereoselectivities, and regioselectivities of reactions involving this compound and related compounds.

Mechanism Elucidation: DFT calculations have been used to elucidate the mechanisms of various reactions, including cycloadditions, rearrangements, and catalytic cycles. For example, in the nickel-catalyzed [4+2+1] cycloaddition mentioned earlier, DFT studies could help to differentiate between various possible mechanistic pathways and identify the key intermediates and transition states. Computational studies have also been instrumental in understanding the dual role of catalysts, such as in the synergistic gold(I)/trimethylsilyl catalysis.

Prediction of Selectivity: A major challenge in organic synthesis is controlling the selectivity of a reaction. Computational models are increasingly being used to predict the regio- and site-selectivity of organic reactions. For reactions involving this compound, DFT calculations can be used to predict the preferred site of attack of a nucleophile or the regiochemical outcome of a cycloaddition reaction. This predictive power allows chemists to design more efficient and selective synthetic routes.

Catalyst Design: Computational chemistry is also playing an increasingly important role in the rational design of new catalysts. By modeling the interaction between a catalyst and a substrate, chemists can gain a better understanding of the factors that control catalytic activity and selectivity. This knowledge can then be used to design new catalysts with improved performance. For example, computational studies could be used to design ligands for transition metal catalysts that enhance their activity and selectivity in the functionalization of this compound.

Conformational Analysis: The conformation of a molecule can have a significant impact on its reactivity. Computational methods, in conjunction with experimental techniques like NMR spectroscopy and X-ray crystallography, can be used to determine the preferred conformations of molecules like this compound and its derivatives in solution and in the solid state. This information is crucial for understanding the stereochemical outcome of reactions.

The continued development of computational methods and their application to the chemistry of this compound will undoubtedly lead to new discoveries and innovations in the years to come.

Q & A

Q. What experimental strategies address the hydrolytic instability of this compound in aqueous or protic environments?

- Answer : Hydrolysis of the TMS group can be mitigated by: (i) Conducting reactions under strictly anhydrous conditions (e.g., Schlenk techniques, molecular sieves). (ii) Using aprotic solvents (e.g., THF, DCM) and avoiding acidic/basic catalysts. (iii) Derivatizing the hydroxyl group into a more stable protecting group (e.g., acetate or tert-butyldimethylsilyl ether) prior to silylation . Stability studies via NMR in deuterated solvents (e.g., CDCl) can monitor hydrolysis kinetics .

Q. How can this compound be utilized in designing stereoselective synthetic pathways?

- Answer : The TMS group enhances steric control in asymmetric catalysis. For example, in enantioselective aldol reactions, the bulky TMS group directs nucleophilic attack to specific positions. Computational modeling (DFT) can predict transition-state geometries, while - NOESY NMR validates spatial arrangements of intermediates . Applications in natural product synthesis (e.g., polyketides) highlight its utility for constructing chiral centers .

Methodological Notes

- Spectroscopic Standards : Sodium 2,2,3,3-d-(trimethylsilyl)propanoate is recommended as an internal reference for NMR in aqueous solutions, ensuring accurate chemical shift calibration .

- Derivatization for GC-MS : Trimethylsilylation of labile hydroxyl groups (e.g., using BSTFA) improves volatility and detection limits, as demonstrated in sterol metabolite analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.